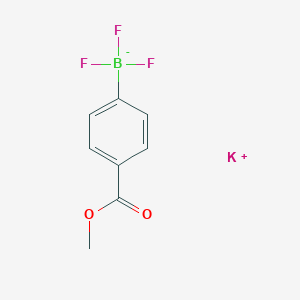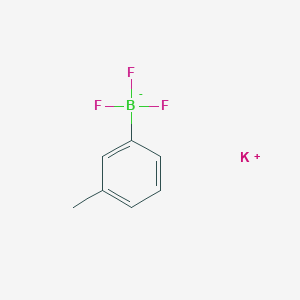
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its applications in organic synthesis, particularly in the formation of amides, carbamates, and ureas. This compound is often used as a reagent in organic synthesis due to its ability to facilitate the coupling of amino acids for peptide synthesis .
Preparation Methods
The synthesis of potassium;trifluoro-(4-methylsulfonylphenyl)boranuide typically involves the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound in a crystalline form with a yield of approximately 90% . The reaction conditions require careful handling of phosgene and imidazole, as well as the removal of the side product, imidazolium chloride, and solvent to obtain the pure product .
Chemical Reactions Analysis
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Coupling Reactions: This compound is commonly used in coupling reactions to form amides, carbamates, and ureas .Common reagents used in these reactions include phosgene, imidazole, and various nucleophiles. The major products formed from these reactions are amides, carbamates, and ureas .
Scientific Research Applications
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is used in peptide synthesis, facilitating the coupling of amino acids.
this compound is employed in the synthesis of various pharmaceutical compounds.Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;trifluoro-(4-methylsulfonylphenyl)boranuide involves its ability to facilitate the formation of amides, carbamates, and ureas. The compound acts as a coupling agent, promoting the reaction between carboxylic acids and amines to form peptide bonds. This process involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide is similar to other coupling agents such as carbonyldiimidazole and phosgene. it has unique properties that make it more suitable for certain applications. For example, unlike phosgene, this compound is less hazardous and easier to handle. Similar compounds include:
Carbonyldiimidazole: Used in peptide synthesis and organic synthesis.
Phosgene: A highly reactive compound used in the production of various chemicals.
This compound stands out due to its high yield in synthesis and its versatility in various chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZWCMTYKAZMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














